3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-8-carboxylic acid hydrochloride
Description
3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-8-carboxylic acid hydrochloride (CAS: Not explicitly provided; molecular formula: C₈H₇ClN₄O₂, based on ) is a heterocyclic compound featuring a triazolo-pyrazine core. This molecule is distinguished by a methyl group at position 3 and a carboxylic acid group at position 8, which is protonated as a hydrochloride salt. It serves as a key building block in medicinal chemistry, particularly for synthesizing small-molecule drugs targeting oncology and other therapeutic areas .
Properties
Molecular Formula |
C7H7ClN4O2 |
|---|---|
Molecular Weight |
214.61 g/mol |
IUPAC Name |
3-methyl-[1,2,4]triazolo[4,3-a]pyrazine-8-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H6N4O2.ClH/c1-4-9-10-6-5(7(12)13)8-2-3-11(4)6;/h2-3H,1H3,(H,12,13);1H |
InChI Key |
RGAOTBZISOWCGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2C(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Laboratory-Scale Synthetic Routes
Cyclization of Hydrazine Derivatives with Aldehydes or Ketones
A common laboratory method involves reacting hydrazine or hydrazine derivatives with aldehydes or ketones bearing substituents that will form the pyrazine ring. This is followed by cyclization under acidic conditions (often hydrochloric acid) in solvents such as ethanol or methanol to form the triazolo-pyrazine core. The hydrochloride salt is then isolated by precipitation or crystallization.Use of 2-(Chloromethyl)-1,3,4-oxadiazole Intermediates
An advanced synthetic approach involves the reaction of C-5 substituted 2-(chloromethyl)-1,3,4-oxadiazole with ethylenediamine derivatives to generate amidine intermediates, which upon cyclodehydration yield the fused triazolopyrazine ring system. This method allows for substitution at various positions and is performed under controlled temperature (0–40 °C) using organic solvents like acetonitrile, tetrahydrofuran, or DMF, often in the presence of bases such as triethylamine or pyridine.
Industrial Production Methods
Scale-Up and Process Optimization
Industrial synthesis typically adapts the laboratory methods but emphasizes yield optimization, safety, and scalability. Continuous flow reactors and automated systems are employed to control reaction parameters precisely. The use of lower temperatures and safer hydrazine handling protocols reduces explosion risks. Purification is achieved by crystallization and chromatographic techniques to ensure high purity of the hydrochloride salt.Catalytic Hydrogenation and Reduction Steps
Some industrial routes include catalytic hydrogenation of triazolopyrazine precursors to obtain tetrahydro derivatives, followed by oxidation or substitution to reach the desired compound. These steps require careful control of catalysts and reaction conditions to avoid over-reduction or side reactions.
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| A | Hydrazine hydrate, aldehyde/ketone, EtOH or MeOH | Formation of hydrazone intermediate | Acid catalyst (HCl) often used |
| B | Cyclodehydration with acid or dehydrating agents | Ring closure to form triazole ring | Temperature typically 0–40 °C |
| C | Organic bases (pyridine, triethylamine) | Neutralization and reaction facilitation | Solvents include acetonitrile, DMF |
| D | Catalytic hydrogenation (Pd/C or Raney Ni) | Reduction of precursor intermediates | Used in industrial scale for tetrahydro derivatives |
| E | Crystallization and chromatography | Purification | Ensures high purity hydrochloride salt |
The cyclization step is critical and must be carefully controlled to avoid polymerization or decomposition. Acidic conditions favor ring closure but require monitoring to prevent over-acidification.
Use of substituted 1,3,4-oxadiazole intermediates allows for regioselective synthesis and incorporation of functional groups, enhancing the versatility of the synthetic route.
Solid-phase synthesis methods have been reported for related triazolopyrazines, employing polystyrene-bound hydrazides and TiCl4 catalysis, achieving moderate yields (33–62%) and offering a traceless, regiospecific approach.
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) followed by halide displacement has been utilized for synthesizing saturated triazolopyrazine derivatives, yielding up to 80%, indicating potential for efficient cycloaddition strategies.
Safety considerations in industrial synthesis focus on minimizing hydrazine handling at elevated temperatures due to explosion hazards; low-temperature reactions with controlled hydrazine equivalents improve operational safety.
| Method Type | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Hydrazine + aldehyde/ketone | Hydrazone formation → acid-catalyzed cyclization | Simple, well-established | Requires careful acid/base control |
| Oxadiazole intermediate route | Amidination → cyclodehydration | Regioselective, versatile | Multi-step, requires specialized reagents |
| Catalytic hydrogenation | Reduction of triazolopyrazine precursors | Scalable for industrial production | Catalyst sensitivity, side reactions possible |
| Solid-phase synthesis | Resin-bound hydrazide + acetylpyrazine | Regiospecific, easy purification | Moderate yields, specialized equipment |
| CuAAC cycloaddition | Alkyne + azide → cycloaddition + substitution | High yields, mild conditions | Limited to compatible substrates |
The preparation of 3-methyl-triazolo[4,3-a]pyrazine-8-carboxylic acid hydrochloride involves sophisticated synthetic strategies primarily centered on hydrazine chemistry and cyclization reactions. Laboratory methods focus on hydrazone formation and acid-catalyzed ring closure, while industrial processes optimize these steps with safer hydrazine handling, continuous flow, and purification techniques. Advances in solid-phase synthesis and copper-catalyzed cycloaddition offer promising alternative routes. Careful control of reaction conditions and reagent selection is essential to maximize yield and purity, supporting the compound’s applications in medicinal chemistry and materials science.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-8-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenated reagents or organometallic compounds under controlled temperature and pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce functional groups like alkyl, aryl, or halogen atoms.
Scientific Research Applications
3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-8-carboxylic acid hydrochloride is a heterocyclic compound belonging to the triazolo[4,3-a]pyrazine class, which has a unique bicyclic structure integrating a triazole and pyrazine moiety. It has a molecular weight of approximately 178.15 g/mol. The hydrochloride form enhances its water solubility, making it suitable for various biological and chemical applications.
Synthesis
The synthesis of this compound involves various synthetic routes documented in literature, often focusing on different starting materials and reaction conditions to optimize the final product's purity and yield.
Applications
this compound has several applications across different fields:
- Biological Activity Research indicates that this compound exhibits significant biological activities and has been evaluated for its potential as an antiviral and antibacterial agent.
- Cancer Therapy Studies have shown that derivatives of this compound can inhibit specific kinases involved in cancer progression, suggesting its utility in cancer therapy. It has shown inhibitory effects on c-Met kinase activity in cancer cell lines such as A549 (lung adenocarcinoma) and MCF-7 (breast cancer), indicating its potential role in targeted cancer therapies .
- Enzyme and Receptor Modulation Interaction studies have demonstrated that this compound can modulate the activity of specific enzymes and receptors. It may interact with various enzymes and receptors, influencing metabolic pathways and cellular processes.
Structural Analogs
Several compounds share structural similarities with this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid | Triazole-pyridine structure | Antiviral properties |
| 5-Fluoro-[1,2,4]triazolo[4,3-a]pyrazine | Fluorinated analog | Enhanced anticancer activity |
| 3-(Trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine | Trifluoromethyl substitution | Increased potency against targets |
Mechanism of Action
The mechanism of action of 3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-8-carboxylic acid hydrochloride involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of specific kinases, leading to the disruption of cellular signaling pathways. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells . The compound’s ability to bind to these targets is facilitated by its unique structural features, which allow for strong interactions with the active sites of the enzymes or receptors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazolo-Pyrazine Core
3,8-Dichloro-[1,2,4]triazolo[4,3-a]pyrazine
- Structure : Chlorine substituents at positions 3 and 7.
- Synthesis : Optimized via substitution, acylation, cyclization, and chlorination reactions (total yield: 76.57%) .
- Applications : Intermediate for anticancer drugs; improved synthesis reduces byproducts and enhances yield .
8-Chloro-3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine
- Structure : Methyl at position 3, chlorine at position 8 (CAS: 68774-78-7).
- Key Difference : Lacks the carboxylic acid group, reducing solubility in aqueous systems compared to the target compound.
Core Heterocycle Modifications
Pyrazine vs. Pyridine Derivatives
- Example : Methyl 8-Chloro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate (CID 45791796).
- Structure : Pyridine core with a chlorine at position 8 and a methyl ester at position 3.
- Key Difference : Pyridine ring (one nitrogen) vs. pyrazine (two nitrogens), altering electronic properties and hydrogen-bonding capacity. The ester group offers different hydrolytic stability compared to the carboxylic acid hydrochloride .
Saturation and Conformational Effects
Saturated Derivatives
- Example: 8-Methyl-3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine Hydrochloride (CAS: 1797195-76-6). Structure: Partially saturated pyrazine ring with isopropyl and methyl substituents.
Structural and Functional Comparison Table
Pharmacological and Physicochemical Implications
- Solubility : The carboxylic acid hydrochloride in the target compound enhances water solubility compared to halogenated or esterified analogs.
- Reactivity : Chlorine substituents (e.g., in 3,8-dichloro derivatives) enable cross-coupling reactions for further functionalization .
Biological Activity
3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-8-carboxylic acid hydrochloride is a heterocyclic compound with significant biological activities. Its structure integrates a triazole and pyrazine moiety, contributing to its pharmacological properties. This article explores the biological activity of this compound, focusing on its antibacterial, antiviral, and anticancer properties, as well as its potential mechanisms of action.
- Molecular Formula : C₆H₆N₄
- Molecular Weight : 178.15 g/mol
- CAS Number : 33590-17-9
- Solubility : Enhanced in hydrochloride form, improving its suitability for biological applications.
Antibacterial Activity
Research indicates that derivatives of this compound exhibit notable antibacterial properties. A study evaluated various triazolo[4,3-a]pyrazine derivatives against Gram-positive and Gram-negative bacteria using the microbroth dilution method. The results showed that specific compounds demonstrated moderate to good antibacterial activities:
| Compound | MIC (μg/mL) against Staphylococcus aureus | MIC (μg/mL) against Escherichia coli |
|---|---|---|
| 2e | 32 | 16 |
| Ampicillin | 16 | 8 |
Compound 2e exhibited antibacterial activity comparable to ampicillin, a first-line antibiotic .
Anticancer Activity
The anticancer properties of this compound are particularly noteworthy. It has been shown to inhibit c-Met kinase activity in cancer cell lines such as A549 (lung adenocarcinoma) and MCF-7 (breast cancer). This inhibition is critical as c-Met is involved in cancer progression and metastasis .
Studies suggest that the compound may induce apoptosis in cancer cells through various pathways:
- Caspase Activation : Increases in caspase-9 and caspase-3/7 activities have been observed, indicating that the compound may promote apoptotic cell death.
- NF-κB Pathway Modulation : The compound appears to suppress NF-κB expression while promoting p53 and Bax expressions, which are essential for apoptosis .
- Autophagy Induction : Enhanced formation of autophagosomes and expression of beclin-1 have been noted, suggesting a role in autophagic processes.
Case Studies
Recent studies have highlighted the effectiveness of triazolo[4,3-a]pyrazine derivatives in various therapeutic contexts:
- Antibacterial Study : A novel derivative was tested against multiple bacterial strains with promising results demonstrating potential for development into new antibiotics .
- Anticancer Research : In vitro studies have shown that certain derivatives exhibit stronger cytotoxicity than traditional chemotherapeutics like cisplatin against breast cancer cell lines .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for identifying and quantifying 3-methyl-[1,2,4]triazolo[4,3-a]pyrazine-8-carboxylic acid hydrochloride in research samples?
- Methodology :
- Potentiometric Titration : Dissolve 0.250 g of the compound in a 30 ml anhydrous acetic acid/acetic anhydride mixture. Titrate with 0.1 M perchloric acid until the first potential jump. Ensure sample uncertainty (Δm) and titrant molarity uncertainty (ΔCM) are minimized by using 80 ± 10% of the burette volume .
- HPLC : Use reverse-phase chromatography (e.g., C18 column) with UV detection (254 nm) to resolve impurities. Impurity profiling (e.g., oxidation byproducts) should adhere to thresholds (<0.5% total impurities) .
- Spectroscopy : Confirm structure via -NMR, -NMR, and IR spectroscopy, focusing on characteristic peaks (e.g., carboxylic acid protons, triazole ring vibrations) .
Q. What is the standard synthetic route for preparing this compound?
- Procedure :
Start with 2-chloro-3-hydrazinopyrazine. React with carbonyl reagents (e.g., carbonyldiimidazole) in anhydrous DMFA at 100°C for cyclization .
Hydrolyze the intermediate 8-chloro derivative under acidic conditions to introduce the carboxylic acid group .
Perform N-alkylation (if needed) and finalize with HCl salt formation. Optimize yields by adjusting reaction time, temperature, and solvent ratios .
Q. How can researchers validate the accuracy of quantitative determination methods for this compound?
- Validation Parameters :
- Uncertainty Analysis : Calculate combined uncertainty (e.g., Δm = ±0.0001 g, ΔVt = ±0.03 ml) to ensure total uncertainty ≤1.00% .
- Recovery Studies : Spike pure compound into matrices (e.g., excipients) and measure recovery rates (target: 99–101%).
- Inter-laboratory Reproducibility : Cross-validate results using independent labs and standardized protocols .
Advanced Research Questions
Q. How can impurity profiling resolve contradictions in stability studies of this compound?
- Approach :
- Use HPLC-MS to identify degradation products (e.g., 7-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione from oxidation) .
- Correlate impurity levels with storage conditions (e.g., humidity, temperature) using accelerated stability testing (40°C/75% RH for 6 months) .
- Adjust synthesis protocols (e.g., inert atmosphere, desiccants) to suppress oxidative pathways .
Q. What strategies address challenges in introducing diverse substituents at position 3 of the triazolopyrazine core?
- Solutions :
- Employ carbonyl reagents (e.g., trifluoroacetic anhydride) to modify position 3. For example, reflux with phenyl acetic acid yields 93% pure derivatives .
- Use solvent-free conditions or Lewis acid catalysts (e.g., ZnCl) to enhance regioselectivity and reduce side products .
- Screen alternative cyclization agents (e.g., POCl) for sterically hindered substituents .
Q. How can molecular docking studies predict the biological activity of triazolopyrazine derivatives?
- Protocol :
- Prepare a 3D structure of the compound (e.g., using Gaussian optimization). Dock into target proteins (e.g., BRD4 bromodomain) with AutoDock Vina .
- Validate binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Compare with known inhibitors (e.g., 3-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)-N-(3-methyl-triazolopyridin-8-yl)propanamide) .
- Perform QSAR studies to link electronic properties (e.g., Hammett constants) with activity trends .
Q. What methodologies optimize the design of bioactive derivatives while minimizing toxicity?
- Framework :
- Synthesize analogs with varied substituents (e.g., 3-trifluoromethyl, 8-chloro) and screen against targets (e.g., EGFR-TK) .
- Assess cytotoxicity via MTT assays on HEK293 cells. Prioritize derivatives with IC > 50 μM for further study .
- Use metabolic stability assays (e.g., liver microsomes) to identify labile groups (e.g., ester moieties) for modification .
Q. How do researchers assess the impact of hygroscopicity on compound stability during storage?
- Experimental Design :
- Measure mass loss on drying (LOD) via thermogravimetric analysis (TGA). Acceptable LOD: ≤0.5% .
- Store samples under controlled humidity (0–90% RH) and monitor crystallinity via X-ray diffraction (XRPD) to detect hydrate formation .
- Reformulate with anti-caking agents (e.g., silica gel) if deliquescence occurs .
Q. What techniques control regioselectivity during cyclization to avoid isomeric byproducts?
- Optimization :
- Use directing groups (e.g., methyl at position 3) to favor [1,2,4]triazolo[4,3-a]pyrazine over alternative ring fusions .
- Monitor reaction progress via -NMR to detect intermediates (e.g., hydrazinopyrazinones) and adjust stoichiometry .
- Employ high-resolution mass spectrometry (HRMS) to distinguish isomers (e.g., [1,2,4] vs. [1,5-a] triazolo regioisomers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
